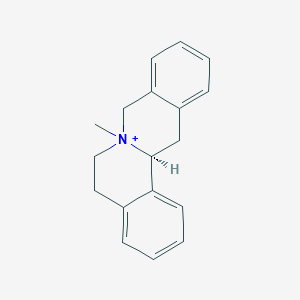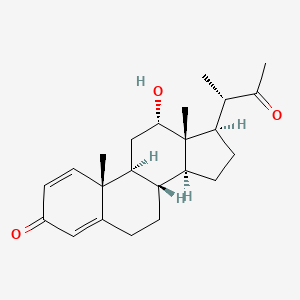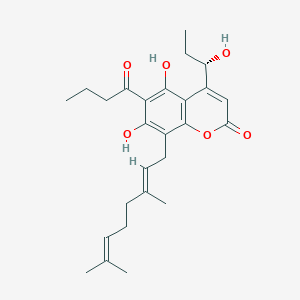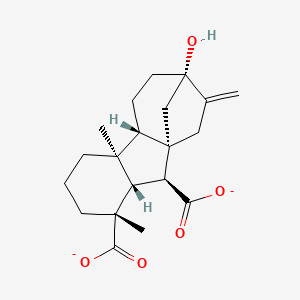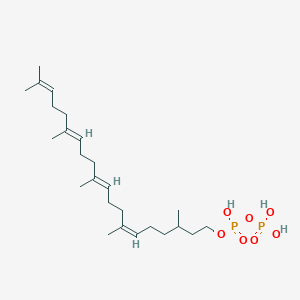
Dolichyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dolichyl diphosphate is a dolichol phosphate. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a dolichyl diphosphate(3-).
Aplicaciones Científicas De Investigación
Role in Glycoprotein Biosynthesis
Dolichyl diphosphate plays a critical role in the biosynthesis of glycoproteins. It acts as a precursor for the sugar moiety of certain glycoproteins. Studies have shown that a dolichyl diphosphate oligosaccharide containing glucose, mannose, and N-acetylglucosamine is crucial in this process. The oligosaccharide is transferred to protein, after which glucose and some mannose residues are removed, and additional sugars like acetylglucosamine, galactose, and sialic acid are added (Staneloni & Leloir, 1979).
Involvement in Enzymatic Reactions
Dolichyl diphosphate is involved in various enzymatic reactions, particularly in the initial stages of the dolichol pathway. Enzymes responsible for the first three reactions of this pathway have been identified and characterized, revealing their requirement for divalent metal ions and specific kinetic properties (Sharma, Lehle, & Tanner, 2005).
Presence in Plant and Animal Tissues
Dolichyl diphosphate oligosaccharides, similar to those in animal tissues, have been detected in plants like alfalfa roots. This suggests a wider biological role for dolichyl diphosphate in various organisms (Staneloni et al., 1980).
Impact on Cellular Processes
The molecule is implicated in significant cellular processes, such as in the formation of dolichol from dehydrodolichol, a reaction catalyzed by a specific reductase in microsomes of rat liver. This finding indicates the importance of dolichyl diphosphate in cellular lipid biosynthesis and its potential regulatory roles (Sagami, Kurisaki, & Ogura, 1993).
Implications in Aging and Development
Dolichyl diphosphate has been studied in the context of aging, with research indicating changes in its levels and synthesis in the brain and liver of aging mice. This suggests its possible involvement in age-related cellular and molecular alterations (Pullarkat, Pullarkat, & Morris, 1990). Additionally, it plays a role in spermatogenesis, as indicated by changes in its levels during early stages of this process in rats (Chen, Morris, & Allen, 1988).
Protein Glycosylation
Dolichyl diphosphate is crucial in the glycosylation of asparagine residues in proteins, where it serves as a donor in the transfer to protein. This process is essential for protein folding and function, highlighting the molecule's significance in protein biochemistry (Staneloni, Ugalde, & Leloir, 1980).
Role in Dolichol Biosynthesis
Research has also focused on the characterization of enzymes involved in dolichol biosynthesis, such as dehydrodolichyl diphosphate synthase, further elucidating the molecular pathways and regulatory mechanisms in which dolichyl diphosphate is involved (Cunillera et al., 2000).
Propiedades
Número CAS |
37247-98-6 |
|---|---|
Nombre del producto |
Dolichyl diphosphate |
Fórmula molecular |
C25H46O7P2 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C25H46O7P2/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-31-34(29,30)32-33(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H,29,30)(H2,26,27,28)/b22-13+,23-15+,24-17- |
Clave InChI |
MXGLYEVGJRXBTP-QOLULZROSA-N |
SMILES isomérico |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |
Otros números CAS |
37247-98-6 |
Descripción física |
Solid |
Sinónimos |
dolichol diphosphate dolichol pyrophosphate dolichyl pyrophosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



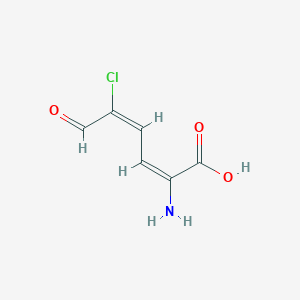
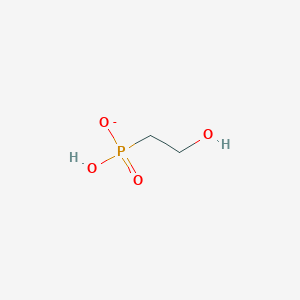
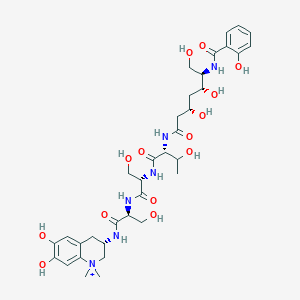
![N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1263820.png)
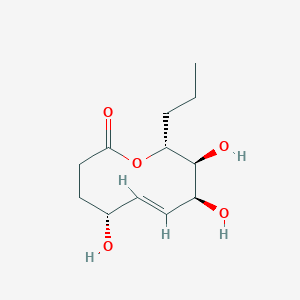
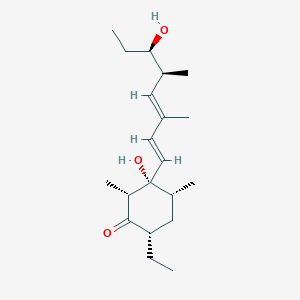
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)
